molecular formula C24H24FN3O4 B11048299 ethyl 4-(3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11048299
M. Wt: 437.5 g/mol
InChI Key: RJIWJOBIAUOPRW-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[4-(4-FLUOROANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a combination of several functional groups, including an ester, a piperidine ring, and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[4-(4-FLUOROANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[4-(4-FLUOROANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[4-(4-FLUOROANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aniline moiety may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{3-[4-(4-CHLOROANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE: Similar structure but with a chlorine atom instead of fluorine.

    ETHYL 4-{3-[4-(4-METHOXYANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE: Contains a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in ETHYL 4-{3-[4-(4-FLUOROANILINO)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Properties

Molecular Formula

C24H24FN3O4

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 4-[3-[4-(4-fluoroanilino)piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C24H24FN3O4/c1-2-32-24(31)16-3-9-20(10-4-16)28-22(29)15-21(23(28)30)27-13-11-19(12-14-27)26-18-7-5-17(25)6-8-18/h3-10,15,19,26H,2,11-14H2,1H3

InChI Key

RJIWJOBIAUOPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)F

Origin of Product

United States

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